![molecular formula C17H15N5O B5562279 7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5562279.png)
7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, employing substrates like 3-amino-1,2,4-triazole and various aldehydes or ketones. For instance, Lahmidi et al. (2019) synthesized a novel derivative by condensing 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one, a method that may be analogous to synthesizing the compound of interest. Komykhov et al. (2017) explored three-component condensations to generate related structures, highlighting the versatility of synthetic approaches to access this chemical space (Lahmidi et al., 2019) (Komykhov et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this class is often elucidated using X-ray single crystal diffraction (XRD) and various spectroscopic techniques, including NMR and IR spectroscopy. These analyses provide insight into the geometrical parameters, confirm the intended structural features, and allow for comparison with theoretical models, as seen in the work by Lahmidi et al. (2019). Hirshfeld surface analysis and DFT calculations further complement the structural elucidation, offering detailed insights into intermolecular interactions (Lahmidi et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves their participation in further synthetic transformations, enabling the introduction of diverse functional groups. The regioselective synthesis techniques developed by Massari et al. (2017) for related triazolopyrimidine derivatives underscore the potential for chemical modifications, which can significantly influence the molecule's physical and chemical properties, as well as its biological activity (Massari et al., 2017).
科学的研究の応用
Synthesis and Biological Activities
Tuberculostatic Activity : Research has shown that structural analogs similar to the mentioned compound have been synthesized and evaluated for their tuberculostatic activity. The study aimed to develop promising antituberculous agents through the modification of existing compounds. The findings suggest a potential application in the treatment of tuberculosis, with structure-activity relationships providing insights for further development (Titova et al., 2019).
Antimicrobial Activity : Another study focused on the synthesis of novel quinoline, chromene, and pyrazole derivatives bearing the triazolopyrimidine moiety. These compounds were tested for their antimicrobial activity, and some showed promising results. This research highlights the compound's potential in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Abu‐Hashem & Gouda, 2017).
Anticancer and Anti-inflammatory Applications : Further investigations have extended into exploring the potential anticancer and anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. These studies aim to identify new therapeutic agents with improved efficacy and safety profiles for treating various cancers and inflammatory conditions. The research underscores the compound's versatility and potential in medicinal chemistry and drug development (Rahmouni et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
11-(2-ethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-3-12-6-4-5-7-13(12)21-9-8-14-15(16(21)23)11(2)20-17-18-10-19-22(14)17/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMPJBLBZREGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CC3=C(C2=O)C(=NC4=NC=NN34)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2-Ethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[2-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5562198.png)
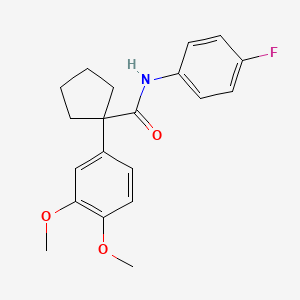
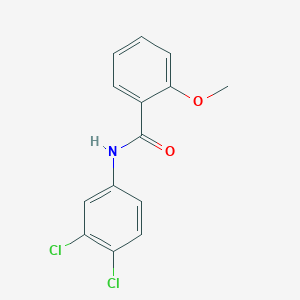
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isonicotinamide](/img/structure/B5562220.png)
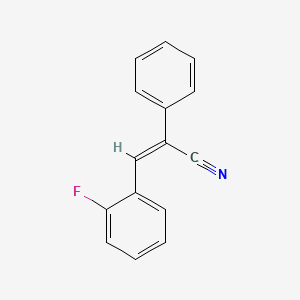
![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)
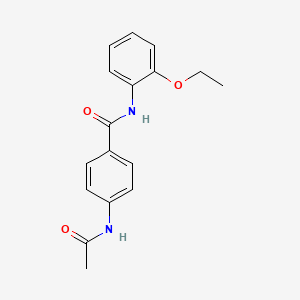
![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5562253.png)
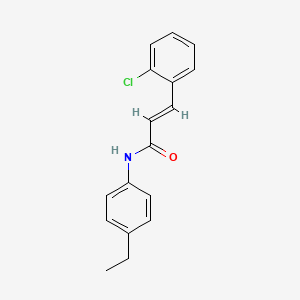
![N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)
![3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5562285.png)

![6-amino-4-isopropyl-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5562304.png)